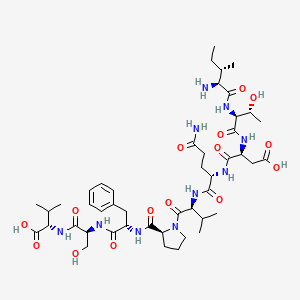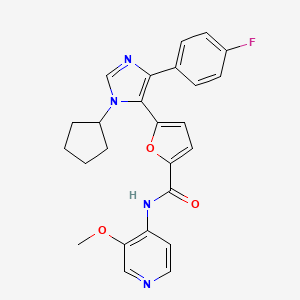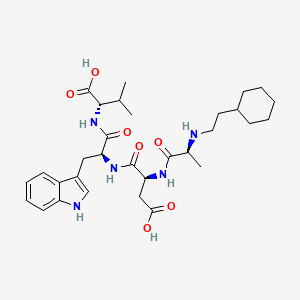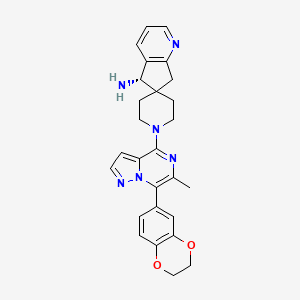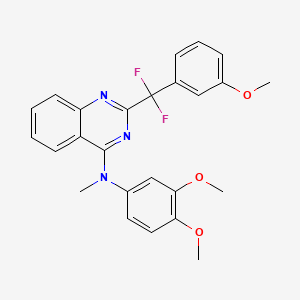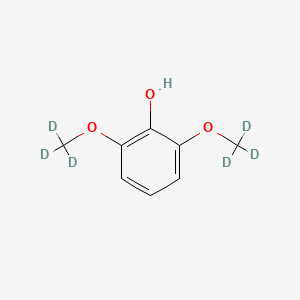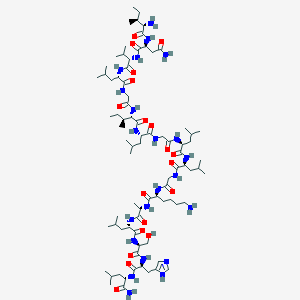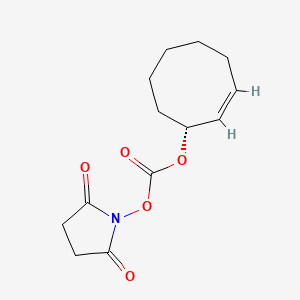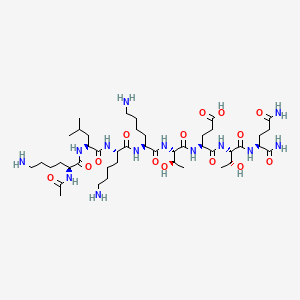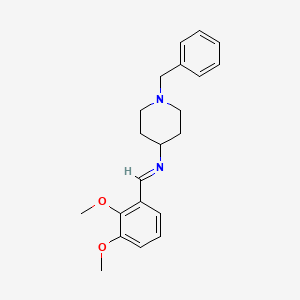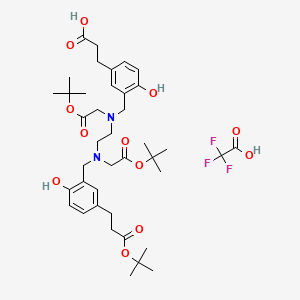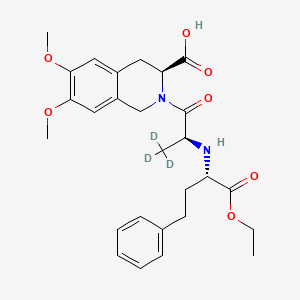
Moexipril-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moexipril-d3 is a deuterated form of Moexipril, an orally active inhibitor of angiotensin-converting enzyme (ACE). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moexipril. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril-d3 involves the incorporation of deuterium atoms into the Moexipril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Moexipril-d3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of Moexiprilat-d3, the active form of the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the use of reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The primary product of hydrolysis is Moexiprilat-d3. Oxidation and reduction reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Moexipril-d3 is extensively used in scientific research for the following applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Moexipril in various biological matrices.
Drug Development: Used in the development and validation of analytical methods for the quantification of Moexipril and its metabolites in pharmaceutical formulations.
Medical Research: Investigated for its potential neuroprotective and antihypertensive effects
Wirkmechanismus
Moexipril-d3, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to Moexiprilat-d3. Moexiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Moexiprilat-d3 reduces blood pressure and exerts antihypertensive effects .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): The primary target of Moexiprilat-d3.
Renin-Angiotensin System: The pathway involved in the regulation of blood pressure and fluid balance
Vergleich Mit ähnlichen Verbindungen
Lisinopril: Another ACE inhibitor used for treating hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar pharmacological properties.
Ramipril: Known for its long-acting effects in the management of hypertension.
Uniqueness of Moexipril-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms enhance the stability of the compound, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C27H34N2O7 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |
InChI-Schlüssel |
UWWDHYUMIORJTA-LMBXQCNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
